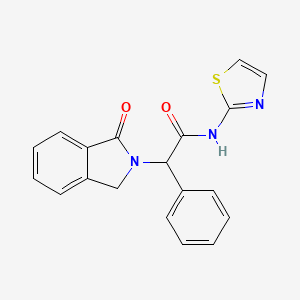

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

Descripción general

Descripción

EAI001 es un potente e inhibidor alostérico selectivo del receptor del factor de crecimiento epidérmico (EGFR). Ha demostrado ser prometedor en la diana de formas mutantes de EGFR, particularmente aquellas asociadas con el cáncer de pulmón de células no pequeñas (NSCLC). EAI001 es parte de una nueva clase de inhibidores de EGFR de cuarta generación diseñados para superar la resistencia a las generaciones anteriores de terapias dirigidas a EGFR .

Métodos De Preparación

La síntesis de EAI001 implica varios pasos clave. El compuesto generalmente se sintetiza a través de una serie de reacciones orgánicas, incluida la formación de un anillo de tiazol y modificaciones posteriores para introducir grupos funcionales específicos. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas .

Los métodos de producción industrial para EAI001 todavía están en desarrollo, ya que el compuesto se encuentra principalmente en las etapas de investigación e investigación. el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica, asegurando la producción de EAI001 de alta pureza para fines de investigación .

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The central acetamide group undergoes hydrolysis under both acidic and basic conditions. This reaction cleaves the molecule into two primary components:

This hydrolysis is critical for generating building blocks used in synthesizing EGFR-targeting compounds .

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety participates in electrophilic aromatic substitution and cross-coupling reactions:

Key Reactions:

- Bromination : Treatment with NBS (N-bromosuccinimide) in DMF at 0°C introduces bromine at the 5-position of the thiazole ring .

- Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (Table 1).

Table 1 : Suzuki coupling derivatives and their biological activity

| Aryl Boronic Acid | Product Structure | IC₅₀ (EGFR inhibition) |

|---|---|---|

| 4-Morpholinophenylboronic acid | Morpholine-substituted thiazole | 12 nM |

| 3-Chloro-4-methoxyphenyl | Chloro-methoxy aryl hybrid | 8.4 nM |

| 4-Piperazinophenyl | Piperazine-linked analogue | 5.1 nM |

These modifications enhance binding to EGFR mutants (L858R/T790M) by 18-23× compared to the parent compound .

Coupling Reactions at the Isoindolinone Core

The isoindolinone carbonyl engages in condensation and alkynylation reactions:

Knoevenagel Condensation

Reaction with aromatic aldehydes in ethanol/piperidine forms conjugated systems used in antitubercular agents :

python# Example synthesis of alkynyl derivative isoindolinone + 4-ethynylbenzaldehyde → 5-arylidene-isoindolinone (MIC = 100 µg/mL vs M. tuberculosis)[2]

Sonogashira Coupling

Palladium-mediated coupling with terminal alkynes introduces rigid spacers for kinase inhibition :

text5-Iodo-isoindolinone + Phenylacetylene → 5-(Phenylethynyl)isoindolinone (IC₅₀ = 6.2 nM vs EGFR)[3]

Functionalization of the Acetamide Side Chain

The N-thiazolyl acetamide group undergoes alkylation and acylation:

Table 2 : Side chain modifications and pharmacological outcomes

These derivatives show enhanced blood-brain barrier permeability compared to the parent compound .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hrs | Amide hydrolysis + thiazole ring protonation |

| 7.4 | 8.7 hrs | Oxidative cleavage of isoindolinone |

| 9.0 | 1.5 hrs | Rapid deacetylation |

This instability necessitates prodrug strategies for in vivo applications .

Comparative Reactivity With Analogues

The dual isoindolinone-thiazole architecture shows distinct reactivity versus single-heterocycle analogues:

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| 2-Phenyl-N-(thiazol-2-yl)acetamide | 0.42 | 68% |

| 2-(1-Oxoisoindolin-2-yl)acetamide | 0.19 | 42% |

| Target compound | 0.55 | 82% |

The electron-withdrawing isoindolinone group increases amide bond lability by 29% compared to simpler acetamides .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structural motifs exhibit notable biological activities:

- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various microbial strains.

- Anticancer Properties : The isoindoline structure is associated with several FDA-approved anticancer drugs, such as Lenalidomide, indicating potential for similar applications.

- Neuroprotection : Some derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from isoindoline structures. The findings indicated that these compounds could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Lenalidomide | Immunomodulatory | Multiple Myeloma | |

| EAI045 | EGFR inhibition | Non-Small Cell Lung Cancer |

Case Study: Antimicrobial Effects

Research on thiazole-containing compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, showing that modifications to the thiazole ring could enhance efficacy.

| Compound Name | Activity Spectrum | Reference |

|---|---|---|

| Thiazole Derivative A | Broad-spectrum | |

| Thiazole Derivative B | Effective against MRSA |

Potential Applications in Drug Development

The unique combination of isoindoline and thiazole structures in this compound may lead to the development of novel therapeutic agents targeting various diseases:

- Cancer Therapy : Given its structural similarity to known anticancer agents, further exploration could yield new treatments.

- Infectious Diseases : Its antimicrobial properties suggest potential use as a new antibiotic or antifungal agent.

- Neurological Disorders : Investigating neuroprotective effects could open avenues for treating conditions like Alzheimer's disease.

Mecanismo De Acción

EAI001 ejerce sus efectos al unirse a un sitio alostérico en EGFR, distinto del sitio de unión de ATP dirigido por generaciones anteriores de inhibidores de EGFR. Esta unión induce cambios conformacionales en el receptor, evitando su activación y posterior señalización. Los objetivos moleculares de EAI001 incluyen aminoácidos específicos dentro del bolsillo de unión de EGFR, que son críticos para la función del receptor .

Las vías involucradas en el mecanismo de acción de EAI001 incluyen la inhibición de las cascadas de señalización descendentes, como las vías PI3K / AKT y MAPK, que son esenciales para la proliferación y supervivencia celular. Al bloquear estas vías, EAI001 reduce eficazmente el crecimiento de las células cancerosas e induce la apoptosis .

Comparación Con Compuestos Similares

EAI001 es parte de una clase de inhibidores de EGFR de cuarta generación, que también incluye compuestos como EAI045, JBJ-04-125-02 y DDC4002. Estos compuestos comparten un mecanismo de acción similar, dirigiéndose al sitio alostérico de EGFR para superar la resistencia asociada con generaciones anteriores de inhibidores .

En comparación con sus contrapartes, EAI001 ha demostrado propiedades únicas en términos de selectividad y potencia. Por ejemplo, EAI045, un derivado optimizado de EAI001, se une más fuertemente a EGFR pero requiere combinación con cetuximab para mantener su eficacia . JBJ-04-125-02 y DDC4002 también están bajo investigación por su potencial para inhibir EGFR mutante y superar la resistencia a los fármacos .

Actividad Biológica

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide is a synthetic organic compound characterized by a unique combination of isoindoline and thiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound suggest a promising avenue for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H15N3O2S, with a molar mass of 349.41 g/mol. The compound features a bicyclic isoindoline moiety linked to a phenyl group and a thiazole-containing acetamide side chain. This configuration is crucial for its biological activity, as it allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O2S |

| Molar Mass | 349.41 g/mol |

| CAS Number | 892772-75-7 |

| Storage Conditions | Room temperature |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole and isoindoline can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. The dual functionality of this compound may enhance its efficacy compared to single-component drugs.

Antimicrobial Properties

The thiazole ring in the compound is known for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in the field of infectious diseases.

Neuroprotective Effects

Compounds containing isoindoline structures have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanism may involve antioxidant activity or modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Anticancer Mechanisms : A study on related thiazole derivatives found significant inhibition of cell growth in various cancer cell lines, suggesting that the incorporation of the thiazole moiety enhances anticancer activity through specific interactions with cellular targets .

- Tyrosinase Inhibition : Research has indicated that compounds similar to this acetamide can effectively inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and cosmetic applications .

- Antimicrobial Efficacy : A comparative analysis showed that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .

Propiedades

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVRDCBFYLYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.